2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, which was obtained in excellent yield by a one-pot reaction . Similarly, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was synthesized using a one-pot multicomponent reaction with an organo-catalyst at room temperature . These methods suggest that the synthesis of 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile could potentially be achieved through similar one-pot reactions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the crystal structures of these compounds. For instance, the crystal structure of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was solved by direct methods and refined to a final R-value, revealing the molecule's conformation and intermolecular interactions . The crystal structure of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate was also determined, showing how molecules are joined by hydrogen bonds, forming a dimer . These analyses provide a foundation for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied using various molecular descriptors and reactivity surfaces. For example, the reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was explained using local and global molecular descriptors, and its reactivity surfaces were analyzed . This approach could be applied to understand the chemical reactions involving 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often inferred from their crystal structures and intermolecular interactions. Hydrogen bonding and π-π interactions play significant roles in stabilizing the crystal structures, as seen in the various compounds discussed in the papers . These interactions can influence the compound's solubility, melting point, and other physical properties.
Scientific Research Applications
Synthesis and Characterization
- The compound 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has been used in the synthesis of various chemical compounds. For instance, a novel compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized using a reaction involving N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. The synthesized product was characterized through 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis (Petrova et al., 2023).
Green Chemistry and Antibacterial Evaluation
- The compound was also involved in a green paired electrochemical synthesis of 6H-pyrrolo[3,2,1-de]phenazin-1-amine and its derivatives. The synthesis involved anodic oxidation of 2-aminodiphenylamine and 4-aminodiphenylamine in the presence of nitrile derivatives as nucleophiles. The synthesized compounds were further evaluated for their in vitro antibacterial activity against various bacterial strains, showcasing the compound’s potential in green chemistry and pharmaceutical applications (Sharafi-kolkeshvandi et al., 2016).
Antibacterial and Antifungal Properties
- There is a significant interest in the synthesis of derivatives of 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile for their potential antibacterial and antifungal properties. For instance, tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives were synthesized and evaluated for their antibacterial activities against human pathogenic bacteria (Vinoth et al., 2021). Furthermore, the synthesis and evaluation of antifungal properties of a series of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues were reported, highlighting the compound’s potential in developing new antifungal agents (Gholap et al., 2007).
Crystal Structure Analysis
- The compound has been used in crystallography studies to understand the molecular and crystal structure better. For example, crystal structures and Hirshfeld surface analyses of derivatives of 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile were conducted to explore their molecular interactions and properties (Naghiyev et al., 2022).
Future Directions
Indole derivatives, such as 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of indole derivatives from amino propargylic alcohols can lead to N-substituted tetrahydroindoles, which contain substituents of different nature only in the position 2 of the pyrrole ring . This method has a broad potential for the synthesis of indoles with a chiral substituent at the nitrogen atom .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular functions .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
One study reports that a chemical scaffold similar to this compound inhibits the cellular replication of hepatitis c virus (hcv) genotype 1b and 2a subgenomic replicons .
properties
IUPAC Name |
2-amino-1-phenyl-4,5,6,7-tetrahydroindole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-10-13-12-8-4-5-9-14(12)18(15(13)17)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYFNWTDKAKGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2C3=CC=CC=C3)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515119 |
Source
|
Record name | 2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |
CAS RN |
55817-78-2 |
Source
|
Record name | 2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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